5-Bromo-2-isopropoxy-3-methylpyridine
Overview
Description
5-Bromo-2-isopropoxy-3-methylpyridine: is an organic compound with the molecular formula C9H12BrNO and a molecular weight of 230.10168 g/mol . It is a colorless liquid at room temperature and is widely used in chemical research and synthesis . This compound serves as an intermediate or reactant in various organic synthesis reactions, making it valuable in the preparation of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxy-3-methylpyridine typically involves the alkylation of 3-methylpyridine followed by bromination . One common synthetic route includes:
Alkylation: 3-Methylpyridine is reacted with isopropyl bromide in the presence of a base such as potassium carbonate to form 2-isopropoxy-3-methylpyridine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isopropoxy-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: It can be reduced under specific conditions to yield different reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and other strong bases.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions produce corresponding oxides and reduced forms .
Scientific Research Applications
5-Bromo-2-isopropoxy-3-methylpyridine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropoxy-3-methylpyridine involves its interaction with specific molecular targets and pathways. As a reactant or intermediate, it participates in various chemical reactions, influencing the formation of new bonds and the transformation of molecular structures . The exact molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
3-Bromo-2-isopropoxy-5-methylpyridine: Similar in structure but with different substitution positions.
5-Bromo-2-methylpyridine: Lacks the isopropoxy group, making it less reactive in certain reactions.
Uniqueness: 5-Bromo-2-isopropoxy-3-methylpyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both the bromine and isopropoxy groups allows for diverse chemical transformations, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
5-bromo-3-methyl-2-propan-2-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-6(2)12-9-7(3)4-8(10)5-11-9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPBYAWGLOPFDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626653 | |
Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
760207-88-3 | |
Record name | 5-Bromo-3-methyl-2-(1-methylethoxy)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=760207-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-3-methyl-2-[(propan-2-yl)oxy]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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